N,N-bis(2-furylmethyl)benzamide
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Overview
Description
N,N-bis(2-furylmethyl)benzamide is an organic compound characterized by the presence of two furylmethyl groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-bis(2-furylmethyl)benzamide can be synthesized through a multi-step process involving the reaction of benzoyl chloride with 2-furylmethanol in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the use of a suitable solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-bis(2-furylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N,N-bis(2-furylmethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of N,N-bis(2-furylmethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The furylmethyl groups play a crucial role in enhancing the binding affinity and specificity of the compound towards its targets .
Comparison with Similar Compounds
Similar Compounds
N,N-bis(2-furylmethyl)oxalamide: Similar structure but with an oxalamide core.
2-fluoro-N-(2-furylmethyl)benzamide: Contains a fluorine atom in place of one of the furylmethyl groups
Uniqueness
N,N-bis(2-furylmethyl)benzamide is unique due to its dual furylmethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of new therapeutic agents .
Properties
Molecular Formula |
C17H15NO3 |
---|---|
Molecular Weight |
281.30 g/mol |
IUPAC Name |
N,N-bis(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C17H15NO3/c19-17(14-6-2-1-3-7-14)18(12-15-8-4-10-20-15)13-16-9-5-11-21-16/h1-11H,12-13H2 |
InChI Key |
AGRUWCOATNLXNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(CC2=CC=CO2)CC3=CC=CO3 |
Origin of Product |
United States |
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